Product packaging for Methyl 3-Amino-2,6-dichloroisonicotinate(Cat. No.:CAS No. 883107-62-8)

Methyl 3-Amino-2,6-dichloroisonicotinate

Cat. No.: B3023149
CAS No.: 883107-62-8
M. Wt: 221.04 g/mol
InChI Key: WJJUPJNQONPAJG-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,6-dichloroisonicotinate (CAS 883107-62-8) is a high-purity chemical intermediate primarily employed in sophisticated pharmaceutical research and development, particularly as a key building block in the synthesis of more complex active molecules . Its molecular formula is C7H6Cl2N2O2, with a molecular weight of 221.04 g·mol⁻¹ . The compound's structure features both reactive amino and dichloro substituents on the pyridine ring, making it a versatile precursor for further functionalization through nucleophilic substitution and other synthetic transformations. Researchers value this compound for its role in creating targeted libraries of isonicotinic acid derivatives. Proper handling is essential; it has a predicted density of 1.506 g/cm³ and requires storage in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research and laboratory use only and is not classified as a medicine or for any personal use. Available packaging options are designed to support experimental scale-up, ranging from 1g to 25g quantities .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Cl2N2O2 B3023149 Methyl 3-Amino-2,6-dichloroisonicotinate CAS No. 883107-62-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-2,6-dichloropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-13-7(12)3-2-4(8)11-6(9)5(3)10/h2H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJUPJNQONPAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232111
Record name Methyl 3-amino-2,6-dichloro-4-pyridinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883107-62-8
Record name Methyl 3-amino-2,6-dichloro-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883107-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-2,6-dichloro-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Methyl 3 Amino 2,6 Dichloroisonicotinate

Strategies for the Synthesis of 2,6-Dichloroisonicotinic Acid Precursors

The synthesis of the 2,6-dichloroisonicotinic acid scaffold is a critical step. Methodologies primarily focus on the derivatization of readily available starting materials or the selective halogenation of the pyridine (B92270) ring.

A highly effective and common route for synthesizing 2,6-dichloroisonicotinic acid is through the derivatization of citrazinic acid (2,6-dihydroxyisonicotinic acid). researchgate.netchemicalbook.com This method is advantageous due to the commercial availability and relatively low cost of citrazinic acid. researchgate.net The transformation involves the replacement of the two hydroxyl groups on the pyridine ring with chlorine atoms.

The general procedure involves heating citrazinic acid with an excess of a chlorinating agent, typically phosphorus oxychloride (POCl₃), which serves as both the reagent and solvent. chemicalbook.comchemicalbook.com To facilitate the reaction, a phase-transfer catalyst such as tetraethylammonium chloride is often added. chemicalbook.com The reaction is typically conducted at elevated temperatures, often around 130-145°C, for several hours to ensure complete conversion. chemicalbook.comchemicalbook.com Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice, and the product is isolated through extraction with an organic solvent like ethyl acetate. chemicalbook.com This method provides the desired 2,6-dichloroisonicotinic acid in high yield, often around 89%. chemicalbook.comchemicalbook.com

Table 1: Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid

Reactants Reagents Temperature Duration Yield

Direct halogenation of the pyridine ring is a fundamental transformation in synthetic organic chemistry, though it presents challenges due to the electron-deficient nature of the heterocycle. nih.gov This characteristic makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene, often necessitating harsh reaction conditions. nih.govchemrxiv.org The development of regioselective methods is crucial for accessing specific isomers required for pharmaceuticals and agrochemicals. nih.gov

Achieving positional selectivity in pyridine halogenation is a significant synthetic hurdle. nih.gov The outcome of the halogenation is highly dependent on the reaction conditions and the substitution pattern of the pyridine ring.

3-Position Halogenation : Electrophilic aromatic substitution on an unsubstituted pyridine ring, when forced under harsh conditions (e.g., elemental halogens with strong Lewis or Brønsted acids at high temperatures), typically yields the 3-halopyridine, though mixtures of regioisomers can result. nih.gov

2- and 4-Position Halogenation : To achieve halogenation at the 2- or 4-positions, the electronic properties of the pyridine ring must be modified. One common strategy is the conversion of the pyridine to its N-oxide. The N-oxide group activates the ring towards electrophilic attack, particularly at the 2- and 4-positions. Subsequent treatment with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce a chlorine atom at the 2-position. acs.org

Modern synthetic methods often employ transition-metal catalysis to achieve high selectivity under milder conditions. Palladium-catalyzed C-H bond halogenation has emerged as a powerful tool for the functionalization of pyridines. thieme-connect.com This approach typically relies on a directing group attached to the pyridine ring, which coordinates to the palladium catalyst and directs the halogenation to a specific C-H bond, usually in the ortho-position. thieme-connect.com

For instance, 2-arylpyridines can undergo monoselective ortho-chlorination using a palladium(II) acetate catalyst with N-chlorosuccinimide (NCS) or even acid chlorides as the chlorine source. thieme-connect.com Similarly, bipyridine N-oxides have been shown to undergo palladium-catalyzed halogenation at the 3-position, directed by the pyridine nitrogen. acs.org These methods offer a significant advantage in terms of regioselectivity and functional group tolerance compared to traditional methods.

A novel and innovative approach for the 3-selective halogenation of pyridines involves a ring-opening/ring-closing sequence via Zincke imine intermediates. chemrxiv.orgnih.govnsf.gov This strategy temporarily transforms the electron-deficient pyridine into an electron-rich, acyclic azatriene intermediate, also known as a Zincke imine. chemrxiv.orgnih.gov

This transformation is typically achieved by activating the pyridine nitrogen, followed by nucleophilic attack with an amine to open the ring. nih.gov The resulting open-chain imine is highly susceptible to electrophilic halogenation at a specific position due to its polarized alkene-like character. nih.govnsf.gov The reaction proceeds under mild conditions using common halogenating agents like N-halosuccinimides. chemrxiv.org After halogenation, the ring is closed, typically by heating with an ammonium salt, to regenerate the aromatic pyridine ring, now bearing a halogen at the 3-position with high regioselectivity. chemrxiv.orgnih.gov This method is particularly valuable for its compatibility with a wide range of functional groups that might not tolerate harsher, traditional halogenation conditions. nih.gov

Halogenation Techniques for Pyridine Ring Systems

Esterification Protocols for Carboxylic Acid Functionalities

The final step in the synthesis of the target precursor is the conversion of the carboxylic acid group of 2,6-dichloroisonicotinic acid to its corresponding methyl ester. This transformation can be accomplished using several standard esterification protocols.

A common and straightforward method is Fischer esterification. This involves reacting the 2,6-dichloroisonicotinic acid with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mixture is typically heated under reflux to drive the equilibrium towards the formation of the ester.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like triethylamine or pyridine, to yield the methyl ester. This two-step process is often faster and can be performed at lower temperatures than Fischer esterification. Other methods include the use of alkylating agents like diazomethane or methyl iodide, although these are often reserved for smaller-scale syntheses due to safety and cost considerations. For industrial applications, direct esterification of 2,6-dihalopyridine-4-carboxylic acids with a lower alkanol is a well-established method. google.com

Table 2: Common Esterification Methods

Method Reagents General Conditions Advantages
Fischer Esterification Methanol, H₂SO₄ (cat.) Reflux Simple, uses inexpensive reagents

Amination Reactions in the Context of Halogenated Pyridines

The introduction of amino groups onto halogenated pyridine scaffolds is a critical transformation for modifying the electronic and steric properties of the molecule. This can be achieved through several methodologies, with the choice of method depending on the desired regioselectivity and the nature of the substituents already present on the ring.

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for the functionalization of electron-deficient aromatic rings, such as di-chlorinated pyridines. wikipedia.orgchemistrysteps.com The reaction proceeds via a two-step addition-elimination pathway. A nucleophile first attacks the electron-poor aromatic ring at a carbon atom bearing a leaving group (in this case, a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com Aromaticity is subsequently restored by the expulsion of the leaving group. masterorganicchemistry.comyoutube.com

The reactivity of halopyridines in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups, which stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orgchemistrysteps.com In the case of Methyl 3-Amino-2,6-dichloroisonicotinate, the ester group at the C4 position and the ring nitrogen itself make the pyridine core highly electrophilic and thus susceptible to nucleophilic attack.

The typical reactivity order for halides in SNAr reactions is F > Cl > Br > I, which is inverse to the order seen in SN2 reactions. chemistrysteps.comnih.gov This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. nih.gov The high electronegativity of fluorine strongly activates the ring towards attack. While chlorine is a less effective activator than fluorine, SNAr reactions on chloropyridines are still very common and synthetically useful. youtube.comresearchgate.net

For dichloropyridines, the position of substitution is directed by the electronic environment. Halogens at the ortho (C2/C6) and para (C4) positions relative to the ring nitrogen are generally more activated towards SNAr because the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.org In this compound, both chlorine atoms are at the activated C2 and C6 positions. The presence of the C3-amino group, an electron-donating group, may slightly deactivate the ring compared to a non-substituted analogue, but the cumulative electron-withdrawing effect of the C4-ester and the second chlorine atom ensures the ring remains highly reactive.

Recent research has focused on developing environmentally benign SNAr conditions, for instance, using water as a solvent and promoting the reaction with a base like potassium fluoride (KF) or sodium tert-butoxide, which can obviate the need for transition-metal catalysts in certain amination reactions. researchgate.netnih.govacs.org

SubstrateNucleophileConditionsProductYield (%)Reference
2,5-DibromopyridineDMF (as amine source)NaOtBu, H₂O, 140 °C5-Bromo-N,N-dimethylpyridin-2-amine95% nih.gov
2-ChloropyrazineMorpholineKF, H₂O, 100 °C4-(Pyrazin-2-yl)morpholine98% researchgate.net
2,4-DinitrochlorobenzeneAnilineBase, SolventN-(2,4-dinitrophenyl)aniline- wikipedia.org

The Chichibabin reaction is a classic method for the direct amination of pyridines, typically at the C2 position, using sodium amide (NaNH₂) or related reagents. myttex.netwikipedia.org The mechanism involves the nucleophilic addition of the amide anion to the pyridine ring to form an anionic σ-adduct, followed by the elimination of a hydride ion (H⁻) to restore aromaticity. wikipedia.org The liberated hydride then deprotonates the newly installed amino group or the amine solvent, leading to the formation of hydrogen gas, which drives the reaction to completion. myttex.net

While highly effective for unsubstituted pyridine, the application of the classical Chichibabin reaction to halogenated pyridines is less common. This is because halopyridines, especially those activated by other electron-withdrawing groups, are highly susceptible to SNAr reactions, which are often faster and occur under milder conditions. myttex.net The extremely basic conditions of the Chichibabin reaction (using NaNH₂) could lead to competing reactions, including elimination to form pyridyne intermediates or substitution of the halogen atoms. chemistrysteps.com

However, modifications of the Chichibabin reaction have been developed to broaden its scope. For instance, using a composite of sodium hydride (NaH) and an iodide salt (like LiI or NaI) can mediate Chichibabin-type aminations with primary alkylamines under milder conditions than traditional NaNH₂. researchgate.netntu.edu.sg This system enhances the Brønsted basicity of NaH, allowing for the deprotonation of the amine to generate the nucleophile in situ. ntu.edu.sg Even with these improvements, for a substrate like this compound, amination would be expected to proceed via SNAr at the chloro-substituted positions rather than through a Chichibabin-type C-H amination. Direct C-H functionalization at the C5 position would require more advanced strategies, potentially involving transition-metal catalysis. researchgate.netingentaconnect.com

SubstrateAmine SourceConditionsProductYield (%)Reference
Pyridinen-ButylamineNaH, LiI, THF, 85 °CN-butylpyridin-2-amine93% researchgate.netntu.edu.sg
PyridineSodium AmideXylene, heat2-Aminopyridine (B139424)- wikipedia.org
3-Methoxypyridinen-ButylamineNaH, NaI2-Butylamino-3-methoxypyridine7% ntu.edu.sg

Advanced Synthetic Strategies

Beyond classical amination, the functionalization of the this compound scaffold can be achieved using modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions. These strategies enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide diversity of complex pyridine derivatives. semanticscholar.org

Cross-coupling reactions have become indispensable tools for the synthesis of substituted heteroaromatics. For di-chlorinated pyridines, these reactions offer a pathway to selectively replace one or both chlorine atoms with a variety of substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions, are powerful methods for forming C-C and C-N bonds, respectively. researchgate.netsemanticscholar.org In the context of di-chlorinated pyridines, the primary challenge is often achieving regioselectivity—that is, reacting at one chlorine atom while leaving the other intact for subsequent transformations. nih.gov

Generally, the C2/C6 positions of the pyridine ring are more reactive in oxidative addition to Pd(0) than the C3/C5 positions, and C4 is also highly reactive. For a substrate like 2,6-dichloropyridine (B45657), the two positions are electronically equivalent, and mono-functionalization can be challenging. However, in this compound, the electronic and steric environment of the C2 and C6 positions are differentiated by the adjacent C3-amino group. This asymmetry could potentially be exploited to achieve selective cross-coupling at one of the two chloro-substituted positions.

The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, is widely used. semanticscholar.org However, pyridine-containing substrates can be challenging due to the coordinating ability of the ring nitrogen, which can poison the palladium catalyst. researchgate.netsemanticscholar.org The choice of ligand is crucial for achieving high yields. Sterically hindered N-heterocyclic carbene (NHC) ligands or bulky phosphine ligands are often employed to promote efficient catalysis. nih.gov For instance, the use of a very sterically hindered NHC ligand like IPr has been shown to reverse conventional selectivity, promoting cross-coupling at the C4 position of 2,4-dichloropyridines over the more conventionally reactive C2 position. nih.gov

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. acs.orgscientificupdate.com Nickel catalysts exhibit unique reactivity and can facilitate transformations that are difficult to achieve with palladium. One notable area is in reductive cross-coupling, where two different electrophiles are coupled in the presence of a stoichiometric reductant, such as manganese or zinc metal. scientificupdate.com

This approach avoids the need for pre-formed, often sensitive organometallic reagents (like organoboron or organozinc compounds). For example, a nickel-catalyzed reductive coupling can directly join a chloropyridine with an alkyl bromide. scientificupdate.com Recent work has demonstrated the reductive alkylation of pyridines via C-N bond activation using a Ni-catalyzed cross-electrophile coupling platform. acs.orgacs.orgnih.gov In this strategy, 2-pyridylpyridones are coupled with alkyl bromides at room temperature, showcasing the mild conditions and broad scope of nickel catalysis. acs.orgacs.org

These reductive methods are highly valuable for installing alkyl groups, which can be challenging using traditional palladium-catalyzed methods that often require more robust organometallic partners. Given the two electrophilic chloride sites on this compound, a nickel-catalyzed reductive cross-coupling could potentially be employed to introduce alkyl or aryl groups, again with regioselectivity being a key consideration. The choice of ligand, reductant, and reaction conditions would be critical in controlling the reaction outcome. acs.orgchinesechemsoc.org

Substrate 1Substrate 2Catalyst/ReductantProductYield (%)Reference
2-Pyridylpyridone1-BromooctaneNiCl₂(DME) / Mn2-Octylpyridine95% acs.orgacs.org
Aryl Bromidetert-Butyl bromideNiBr₂·diglyme / DMAPAryl-tert-butylup to 91% chinesechemsoc.org
2-ChloropyridineAlkyl BromideNickel catalyst2-Alkylpyridine- scientificupdate.com

Microwave-Assisted Synthesis of Pyridine Derivatives

A comprehensive search of chemical databases and scientific journals did not yield any specific examples or dedicated studies on the microwave-assisted synthesis of pyridine derivatives using this compound as a starting material. While microwave-assisted synthesis is a prevalent method for the rapid and efficient synthesis of heterocyclic compounds, its application for the transformation of this specific compound is not documented in the available literature. Therefore, no detailed research findings or data tables can be presented for this section.

Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity of atoms and infer the electronic environment of the nuclei.

For Methyl 3-amino-2,6-dichloroisonicotinate, ¹H NMR spectroscopy would be expected to reveal signals corresponding to the protons of the methyl group, the amino group, and the aromatic ring. The single aromatic proton would likely appear as a singlet in the aromatic region of the spectrum. The protons of the methyl ester group would also produce a singlet, typically in the upfield region. The protons of the amino group might appear as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration.

¹³C NMR spectroscopy would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. This would include the carbon of the methyl group, the carbonyl carbon of the ester, and the four distinct carbons of the pyridine (B92270) ring. The chemical shifts of the ring carbons would be influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H Data not available Singlet 1H
-NH₂ Data not available Broad Singlet 2H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
C=O (Ester) Data not available
Aromatic C-Cl Data not available
Aromatic C-NH₂ Data not available
Aromatic C-H Data not available
Quaternary Aromatic C Data not available

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound (C₇H₆Cl₂N₂O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. The molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. The analysis of these fragments can help to piece together the molecular structure. Expected fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), or a chlorine atom.

Table 3: Expected Mass Spectrometry Data for this compound

Ion Description Predicted m/z
[M]⁺ Molecular Ion Data not available
[M-OCH₃]⁺ Loss of methoxy group Data not available
[M-COOCH₃]⁺ Loss of methyl ester group Data not available

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the ester, C-N stretching, C-Cl stretching, and various vibrations associated with the aromatic pyridine ring.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-Cl bonds, which often give rise to strong Raman signals.

Table 4: Expected Vibrational Spectroscopy Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Amino (-NH₂) N-H Stretch Data not available IR
Ester (C=O) C=O Stretch Data not available IR, Raman
Aromatic Ring C=C/C=N Stretch Data not available IR, Raman
C-O Stretch Ester C-O Data not available IR

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

A successful X-ray crystallographic analysis of this compound would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the pyridine ring, the conformation of the methyl ester group relative to the ring, and the bond lengths and angles of all constituent atoms. Furthermore, it would provide valuable information about intermolecular interactions in the solid state, such as hydrogen bonding involving the amino group and the ester carbonyl, which govern the crystal packing. To date, the crystal structure of this specific compound has not been reported in publicly accessible crystallographic databases.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy encompasses techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), which are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

This compound itself is an achiral molecule and therefore would not exhibit a chiroptical response. However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral center in a substituent, then chiroptical spectroscopy would be a valuable tool for determining the absolute configuration of the stereocenters and studying the conformational properties of these derivatives in solution. As there are no reports in the scientific literature on the synthesis or resolution of chiral derivatives of this compound, the application of this technique is currently not relevant.

Reactivity and Mechanistic Studies of Methyl 3 Amino 2,6 Dichloroisonicotinate

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring in Methyl 3-amino-2,6-dichloroisonicotinate is electron-deficient due to the electronegativity of the nitrogen atom and the two chlorine substituents. This electronic nature primarily dictates its susceptibility to different types of aromatic substitution reactions.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. The presence of two chlorine atoms further deactivates the ring in this compound. However, the powerful activating effect of the amino group, through resonance, can direct electrophiles to specific positions.

Detailed research on the direct electrophilic substitution of this compound is not extensively documented. However, studies on analogous compounds, such as 4-amino-2,6-dichloropyridine (B16260), provide valuable insights. For instance, the nitration of 4-amino-2,6-dichloropyridine with potassium nitrate (B79036) in concentrated sulfuric acid results in the formation of 4-amino-2,6-dichloro-3-nitropyridine. researchgate.net This suggests that the amino group directs the incoming electrophile to the ortho position (C3). By analogy, it is predicted that electrophilic substitution on this compound would likely occur at the C5 position, which is ortho to the amino group and not occupied.

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentPredicted Product
HNO₃/H₂SO₄Methyl 3-amino-2,6-dichloro-5-nitroisonicotinate
Br₂/FeBr₃Methyl 3-amino-5-bromo-2,6-dichloroisonicotinate

Nucleophilic Aromatic Substitution at Halogenated Positions

The electron-deficient nature of the pyridine ring, exacerbated by the two chlorine atoms, makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr). The chlorine atoms at the C2 and C6 positions are susceptible to displacement by various nucleophiles.

The reactivity of halogenated pyridines towards nucleophiles is well-established. The reaction proceeds through a Meisenheimer-like intermediate, and the rate is influenced by the nature of the nucleophile and the leaving group. While specific kinetic data for this compound is scarce, studies on similar 2,6-dichloropyridine (B45657) derivatives demonstrate facile substitution with a variety of nucleophiles.

Table 2: Examples of Nucleophilic Aromatic Substitution on Dichloropyridine Analogs

NucleophileSubstrateProductReference
Ammonia3,6-dichloropyridazine3-amino-6-chloropyridazine calpaclab.com
Amines4,6-dichloropyrimidine4-amino-6-chloropyrimidine derivatives researchgate.net

Based on these precedents, it is expected that this compound will react with nucleophiles such as amines, alkoxides, and thiolates, leading to the substitution of one or both chlorine atoms. The regioselectivity of monosubstitution would be influenced by the electronic effects of the amino and ester groups.

Reactivity of the Amino Group

The amino group at the C3 position is a key functional handle that allows for a variety of chemical transformations, including alkylation, acylation, and diazotization.

Amine Alkylation and Acylation

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to react with electrophiles such as alkyl halides and acylating agents.

Alkylation of the amino group can be achieved using standard alkylating agents. Similarly, acylation can be readily accomplished with acyl chlorides or anhydrides in the presence of a base. For example, the reaction of 3-aminopyridine (B143674) derivatives with acetic anhydride (B1165640) typically yields the corresponding acetamide. chemrxiv.org These reactions are fundamental in modifying the electronic and steric properties of the molecule for various applications.

Table 3: General Reactions of the Amino Group

ReagentReaction TypeGeneral Product
Alkyl Halide (R-X)AlkylationMethyl 3-(alkylamino)-2,6-dichloroisonicotinate
Acyl Chloride (RCOCl)AcylationMethyl 3-(acylamino)-2,6-dichloroisonicotinate
Acetic Anhydride ((CH₃CO)₂O)AcetylationMethyl 3-acetamido-2,6-dichloroisonicotinate

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This reaction forms a transient diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the pyridine ring.

The resulting diazonium salt can undergo various transformations, including Sandmeyer-type reactions to introduce halides (Cl, Br, I), cyano, and other groups. It can also be converted to a hydroxyl group upon heating in an aqueous acidic solution. The instability of some pyridine-2-diazonium salts is a known factor, but 3-aminopyridine derivatives generally form more stable diazonium salts that can be effectively utilized in synthesis. google.com

Table 4: Potential Transformations via Diazotization

ReagentReaction TypeProduct
CuCl/HClSandmeyerMethyl 2,3,6-trichloroisonicotinate
CuBr/HBrSandmeyerMethyl 3-bromo-2,6-dichloroisonicotinate
CuCN/KCNSandmeyerMethyl 3-cyano-2,6-dichloroisonicotinate
H₂O, ΔHydrolysisMethyl 2,6-dichloro-3-hydroxyisonicotinate

Reactivity of the Ester Moiety

The methyl ester group at the C4 position is susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of carboxylic acid esters.

Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification yields the corresponding carboxylic acid, 3-amino-2,6-dichloroisonicotinic acid. The rate of saponification can be influenced by the electronic nature of the substituents on the pyridine ring.

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. This reaction is reversible and the equilibrium can be shifted towards the carboxylic acid by using a large excess of water.

Table 5: Hydrolysis of the Ester Moiety

ConditionsProduct
NaOH, H₂O, Δ then H₃O⁺3-Amino-2,6-dichloroisonicotinic acid
H₃O⁺, H₂O, Δ3-Amino-2,6-dichloroisonicotinic acid

Furthermore, the ester can undergo transesterification in the presence of an alcohol and a catalyst, or be converted to an amide by reaction with an amine, often at elevated temperatures.

Hydrolysis Reactions

Hydrolysis of this compound involves the cleavage of the ester bond to yield 3-amino-2,6-dichloroisonicotinic acid and methanol (B129727). This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. chemistry.coach The reaction is reversible and typically requires heating with a strong acid in an excess of water to drive the equilibrium towards the products. libretexts.org

General Mechanism for Acid-Catalyzed Ester Hydrolysis

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the methoxy (B1213986) group.

Elimination of methanol as the leaving group, regenerating the carbonyl group.

Deprotonation to yield the carboxylic acid and the hydronium ion catalyst.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide, the hydrolysis is irreversible and is known as saponification. libretexts.org The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion, a strong base, which then deprotonates the newly formed carboxylic acid, drives the reaction to completion. youtube.com The final products are the carboxylate salt and methanol. libretexts.org

Condition Reactants Products Key Features
AcidicThis compound, Water, Acid Catalyst (e.g., H₂SO₄)3-amino-2,6-dichloroisonicotinic acid, MethanolReversible, Requires excess water
BasicThis compound, Base (e.g., NaOH)Sodium 3-amino-2,6-dichloroisonicotinate, MethanolIrreversible, Goes to completion

Transesterification Processes

Transesterification is a process where the methoxy group (-OCH₃) of the methyl ester is exchanged with another alkoxy group (-OR') from an alcohol (R'OH). This reaction is also typically catalyzed by an acid or a base. researchgate.net

Acid-Catalyzed Transesterification:

Similar to hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule replacing the water molecule. The equilibrium can be shifted towards the desired ester by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

Base-Catalyzed Transesterification:

A strong base can be used to deprotonate the alcohol, forming a more potent nucleophile, the alkoxide ion (R'O⁻). This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Elimination of the methoxide ion yields the new ester.

Catalyst Reactant Alcohol Expected Product Driving Force
Acid (e.g., H₂SO₄)EthanolEthyl 3-amino-2,6-dichloroisonicotinateExcess ethanol
Base (e.g., NaOEt)EthanolEthyl 3-amino-2,6-dichloroisonicotinateFormation of a more stable alkoxide
Acid (e.g., H₂SO₄)IsopropanolIsopropyl 3-amino-2,6-dichloroisonicotinateExcess isopropanol

Reaction Mechanism Elucidation

Investigation of Reaction Pathways

The primary reaction pathways for this molecule involve nucleophilic acyl substitution at the ester carbonyl group and potential nucleophilic aromatic substitution at the chlorinated positions of the pyridine ring.

Nucleophilic Acyl Substitution:

Both hydrolysis and transesterification proceed via a nucleophilic acyl substitution mechanism. The key steps involve the formation of a tetrahedral intermediate following the attack of a nucleophile on the carbonyl carbon, and subsequent departure of the leaving group. youtube.com

Nucleophilic Aromatic Substitution (SNAr):

The presence of two chlorine atoms on the electron-deficient pyridine ring suggests that this compound could undergo nucleophilic aromatic substitution. The pyridine nitrogen and the electron-withdrawing chlorine atoms activate the ring towards attack by strong nucleophiles. The amino group, being an electron-donating group, would direct incoming nucleophiles and influence the regioselectivity of the substitution.

Kinetic Studies of Key Transformations

Kinetic studies are crucial for understanding the factors that influence the rate of a reaction. For the hydrolysis and transesterification of this compound, several factors would be expected to affect the reaction rates.

Substituent Effects:

The electronic properties of the substituents on the pyridine ring play a significant role. The two chlorine atoms are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This would likely lead to a faster rate of hydrolysis and transesterification compared to an unsubstituted isonicotinate (B8489971) ester. The amino group is electron-donating by resonance, which could slightly counteract the effect of the chlorine atoms.

Catalyst Concentration:

In both acid- and base-catalyzed reactions, the rate is expected to be dependent on the concentration of the catalyst. For instance, in base-catalyzed hydrolysis, the reaction is typically first-order with respect to both the ester and the hydroxide ion concentration. chemrxiv.org

Solvent Effects:

The choice of solvent can influence reaction rates. Polar protic solvents can stabilize the transition states in both SN1 and SN2 type reactions, potentially accelerating the rate of hydrolysis. youtube.com

Transformation Expected Rate Influencing Factors Predicted Effect on Rate
HydrolysisIncreased catalyst concentrationIncrease
HydrolysisElectron-withdrawing Cl atomsIncrease
TransesterificationSteric hindrance of incoming alcoholDecrease
TransesterificationNucleophilicity of incoming alkoxideIncrease

Derivatization and Structure Activity Relationship Sar Studies

Synthesis of Novel Isonicotinic Acid Derivatives

The synthesis of novel derivatives from the parent compound, Methyl 3-Amino-2,6-dichloroisonicotinate, involves targeted chemical modifications to generate a library of related molecules with varied physicochemical properties.

The methyl ester functionality is a versatile handle for derivatization. A common strategy involves its conversion into a variety of other functional groups, such as amides, hydrazides, and other esters, to alter polarity, hydrogen bonding capacity, and metabolic stability.

One of the most prominent modifications is hydrazinolysis, the reaction of the ester with hydrazine (B178648) hydrate, to form the corresponding isonicotinic acid hydrazide. nih.gov This transformation is significant because the isonicotinic acid hydrazide (isoniazid) scaffold is a cornerstone of antitubercular drug discovery. nih.govmdpi.com The resulting hydrazide can be further condensed with various aldehydes or ketones to produce a wide array of hydrazone derivatives. mdpi.com These hydrazones have shown a broad spectrum of pharmacological activities. mdpi.com

Another key modification is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents to yield a diverse library of amides. This approach allows for the introduction of a wide range of substituents to probe interactions with biological targets.

Table 1: Examples of Modifications at the Ester Group of an Isonicotinic Acid Scaffold

Original Functional Group Reagents Resulting Functional Group Potential Further Reactions
Methyl Ester Hydrazine Hydrate Hydrazide Condensation with aldehydes/ketones to form hydrazones
Methyl Ester NaOH or LiOH (Hydrolysis) Carboxylic Acid Amide coupling with various amines

The amino group at the C-3 position offers another key site for modification. Its nucleophilic nature allows for reactions such as acylation, alkylation, and sulfonylation. These modifications can significantly impact the electronic properties of the pyridine (B92270) ring and the steric profile of the molecule.

For instance, acylation of the amino group with various acyl chlorides or anhydrides introduces amide functionalities. This can modulate the molecule's ability to act as a hydrogen bond donor and acceptor. Similarly, reacting the amino group with sulfonyl chlorides yields sulfonamides, which are known to be important pharmacophores in a variety of drugs. Reductive amination can be used to introduce alkyl substituents of varying sizes and properties. These substitutions are critical for exploring the specific steric and electronic requirements of a target binding pocket.

The two chlorine atoms on the pyridine ring are electron-withdrawing groups that significantly influence the reactivity and properties of the molecule. They are also potential sites for nucleophilic aromatic substitution (SNAr) reactions, allowing for their replacement with other functional groups.

Depending on the reaction conditions and the nucleophile used, one or both chlorine atoms can be displaced. Common nucleophiles include amines, alkoxides, and thiolates, leading to the introduction of amino, ether, or thioether linkages, respectively. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form new carbon-carbon bonds by reacting the chloro-positions with boronic acids or their esters. mdpi.com This enables the introduction of a wide array of aryl or heteroaryl substituents, dramatically increasing the structural diversity of the synthesized derivatives. mdpi.com

Design Principles for Enhanced Biological Activities

The design of new derivatives of this compound is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. SAR studies are crucial in developing these principles.

Pharmacophore Hybridization : This strategy involves combining the essential structural features (pharmacophores) of two or more known active molecules. For example, by modifying the isonicotinic acid scaffold with moieties known to interact with a specific enzyme or receptor, it is possible to design hybrid molecules with potentially synergistic or enhanced activity. nih.gov

Isosteric Replacement : Replacing certain functional groups with others that have similar steric and electronic properties (isosteres) can help to fine-tune a molecule's activity or improve its metabolic profile. For example, replacing a chloro group with a trifluoromethyl group can enhance lipophilicity and metabolic stability while maintaining strong electron-withdrawing character.

Lipophilicity and Electronic Effects : SAR studies have shown that the biological activity of isonicotinic acid derivatives can be modulated by altering their lipophilicity. nih.gov The introduction of lipophilic electron-withdrawing groups, such as halogens, on appended aromatic rings has been shown to improve the antimycobacterial activity of some nicotinic acid hydrazide series. nih.gov

Molecular Modeling : Computational tools, such as molecular docking, are used to predict how newly designed derivatives will bind to a biological target. rsc.org These studies can guide the selection of substituents that are most likely to result in favorable interactions, helping to prioritize synthetic efforts. rsc.org

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for rapidly generating large libraries of compounds based on a common scaffold like this compound. This approach is particularly well-suited for exploring the SAR of this compound class efficiently.

The strategy involves a systematic, parallel synthesis process. Using the core scaffold, different building blocks can be added at the three main points of diversification: the ester, the amino group, and the chloro positions. For example, a matrix-based synthesis could be designed where the core molecule is reacted with a set of 10 different alcohols (to modify the ester), 10 different acylating agents (to modify the amino group), and 10 different boronic acids (to modify one of the chloro positions). This would theoretically generate a library of 10 x 10 x 10 = 1,000 distinct compounds. These syntheses are often performed on a small scale in multi-well plates, facilitating automation and subsequent screening.

High-Throughput Screening in Derivatization Research

High-throughput screening (HTS) is an essential partner to combinatorial chemistry in modern drug discovery. mdpi.com It allows for the rapid biological evaluation of the large libraries of synthesized derivatives. mdpi.com Instead of testing compounds one by one, HTS platforms can test thousands or even hundreds of thousands of compounds per day against a specific biological target. mdpi.com

The process involves several key components:

Assay Development : A robust and sensitive biological assay is developed that can measure the activity of compounds against the target of interest (e.g., an enzyme or a cell line). These assays are often based on fluorescence, luminescence, or absorbance readouts. mdpi.com

Automation : Robotics are used to handle the plates containing the compound libraries, add reagents, and perform measurements, ensuring high speed and reproducibility.

Data Analysis : Sophisticated software is used to analyze the large volumes of data generated, identifying "hits"—compounds that show significant activity in the primary screen. mdpi.com

Following a primary HTS campaign, the identified hits are subjected to more rigorous secondary screening to confirm their activity and determine parameters like potency (e.g., IC₅₀ values). mdpi.com This iterative cycle of designing and synthesizing a library of derivatives, followed by HTS and analysis of the results, allows researchers to quickly map the SAR for a compound series and identify promising leads for further development. nih.gov

Biological and Pharmacological Relevance of Isonicotinic Acid Derivatives

Antimicrobial Activities

The antimicrobial potential of isonicotinic acid derivatives is well-documented, with applications ranging from highly specific anti-tubercular agents to compounds with a broader spectrum of activity against various bacteria and fungi. researchgate.netresearchgate.net

Perhaps the most renowned application of an isonicotinic acid derivative is in the treatment of tuberculosis (TB). nih.gov Isoniazid (INH), or isonicotinic acid hydrazide, is a cornerstone first-line drug for treating active Mycobacterium tuberculosis (Mtb) infections. drugbank.comnih.govnih.gov

Isoniazid is a prodrug, meaning it requires activation within the bacterial cell to exert its effect. nih.govwikipedia.orgpatsnap.com This activation is carried out by the mycobacterial enzyme catalase-peroxidase, known as KatG. nih.govwikipedia.orgdroracle.ai KatG converts INH into a variety of reactive species, including an isonicotinoyl radical. patsnap.comdroracle.aifrontiersin.org This radical then covalently binds with the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to form an INH-NAD adduct. nih.govwikipedia.orgfrontiersin.org

The primary target of this INH-NAD adduct is the enzyme enoyl-acyl carrier protein reductase (InhA). patsnap.comdroracle.ai By binding tightly to InhA, the adduct blocks the synthesis of mycolic acids, which are unique, long-chain fatty acids that are essential and major components of the mycobacterial cell wall. wikipedia.orgpatsnap.comdroracle.ai The disruption of mycolic acid synthesis compromises the integrity and permeability of the cell wall, ultimately leading to bacterial cell death. droracle.aijalsnet.com This mechanism of action is highly specific to mycobacteria, which explains Isoniazid's potent and selective activity against these organisms. drugbank.com Isoniazid is bactericidal against rapidly dividing mycobacteria and bacteriostatic against slow-growing ones. drugbank.comwikipedia.org

Resistance to Isoniazid can emerge, most commonly through mutations in the katG gene, which prevent the activation of the prodrug. patsnap.com

Beyond their profound anti-tubercular effects, various derivatives of isonicotinic acid have demonstrated a broader spectrum of antimicrobial activity. colab.ws Studies have evaluated these compounds against several Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

For instance, synthesized isonicotinic acid hydrazide derivatives have been tested against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. colab.wsmdpi.com Similarly, their antifungal potential has been assessed against species like Candida albicans and Aspergillus niger. colab.wsbenthamdirect.com In one study, specific derivatives with dichloro, hydroxyl, tri-iodo, and N(2)-tetradecanoyl substituents were found to be the most active against the tested bacterial and fungal strains. nih.govresearchgate.net Another study highlighted that compounds containing OH, SCH3, and OCH3 groups were active against the tested microbes. colab.ws

The development of isoniazid-derived hydrazones has also shown promise against the dimorphic fungus Histoplasma capsulatum. Specifically, the compound N′-(1-phenylethylidene)isonicotinohydrazide exhibited significant inhibitory action against both the yeast and filamentous forms of this pathogen. nih.gov Furthermore, metal complexes of isonicotinic acid hydrazide have shown enhanced antibacterial activities compared to the parent ligand. unn.edu.ng

MicroorganismTypeActive Derivative ClassReference
Staphylococcus aureusGram-positive BacteriaIsonicotinic Acid Hydrazides colab.wsmdpi.combenthamdirect.com
Bacillus subtilisGram-positive BacteriaIsonicotinic Acid Hydrazides colab.wsmdpi.combenthamdirect.com
Escherichia coliGram-negative BacteriaIsonicotinic Acid Hydrazides colab.wsmdpi.combenthamdirect.com
Candida albicansFungusIsonicotinic Acid Hydrazides colab.wsbenthamdirect.com
Aspergillus nigerFungusIsonicotinic Acid Hydrazides colab.wsbenthamdirect.com
Histoplasma capsulatumFungusIsoniazid Hydrazones nih.gov

The antiviral potential of isonicotinic acid derivatives has also been a subject of investigation. One notable example is Enisamium (B1194652) iodide, which has demonstrated activity against influenza A and B viruses. nih.govresearchgate.net Studies in differentiated normal human bronchial epithelial cells showed that enisamium inhibits influenza virus replication by targeting the virus's RNA synthesis. nih.gov

However, the antiviral activity is not universal across all derivatives. In some studies, series of newly synthesized isonicotinic acid hydrazides were tested against a broad range of DNA and RNA viruses, but none of the compounds showed activity at subtoxic concentrations. benthamdirect.comnih.govresearchgate.net Another study found that among a series of derivatives, only one showed some selective activity against reovirus-1. colab.ws

Research into nicotinic acid derivatives has also explored activity against other viruses. For example, derivatives of Glycyrrhizinic acid acylated with nicotinic acid have shown inhibitory activity against HIV-1 pseudoviruses and SARS-CoV-2 viruses, suggesting that these compounds may interfere with virus entry into the target cell. mdpi.com

Anti-inflammatory Properties

Isonicotinic acid derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents. nih.gov Inflammation is a complex biological response, and its dysregulation is associated with numerous chronic diseases. nih.gov The ability of these compounds to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory molecules and reactive oxygen species, is an active area of research. nih.govresearchgate.net

The anti-inflammatory effects of nicotinic acid and its derivatives are partly mediated through the GPR109A receptor, which is expressed on immune cells like monocytes and macrophages. nih.gov Activation of this receptor can lead to a reduction in the production of pro-inflammatory chemokines and cytokines in response to various inflammatory stimuli. nih.gov This modulation can suppress signaling through key inflammatory pathways such as NF-κB. nih.gov

Furthermore, some isonicotinic acid derivatives are thought to exert their anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov This mechanism is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Studies on 1,3,4-oxadiazoles derived from isonicotinic acid showed an anti-inflammatory profile superior to the standard drug Naproxen. nih.govmdpi.com

Reactive oxygen species (ROS) are highly reactive molecules that, in excess, contribute to oxidative stress, tissue injury, and the progression of inflammatory disorders. nih.govresearchgate.net The suppression of ROS overproduction is therefore a key strategy for treating inflammation-related conditions. nih.gov

Several novel isonicotinic acid derivatives have been synthesized and identified as potent ROS inhibitors. nih.gov In an oxidative burst assay using human blood cells, certain isonicotinate (B8489971) compounds demonstrated exceptionally high anti-inflammatory/ROS inhibitory activities. nih.gov For example, one compound exhibited an IC50 value (the concentration required to inhibit 50% of the response) that was significantly better than the standard anti-inflammatory drug, ibuprofen. nih.govnih.gov This suggests that the isonicotinoyl scaffold is a valuable starting point for developing potent ROS inhibitors. nih.gov

CompoundActivityIC50 Value (µg/mL)Reference
Isonicotinate Compound 5ROS Inhibition1.42 ± 0.1 nih.govnih.gov
Ibuprofen (Standard)ROS Inhibition11.2 ± 1.9 nih.govnih.gov

Anticancer Potential

A thorough review of published scientific literature reveals a notable absence of studies investigating the anticancer potential of Methyl 3-Amino-2,6-dichloroisonicotinate. While other derivatives of isonicotinic acid have been explored for their oncological applications, there is currently no available data on the efficacy or mechanisms of action of this specific compound in the context of cancer.

Mechanisms of Action in Oncology

Consistent with the lack of research into its general anticancer potential, there are no published studies detailing any mechanisms of action of this compound in oncology. The scientific community has not yet reported on its interaction with cancer-related cellular pathways, molecular targets, or its potential to induce apoptosis, inhibit cell proliferation, or affect angiogenesis.

Specific Cell Line Activity

There is no publicly available data from in vitro studies detailing the activity of this compound on any specific cancer cell lines. Consequently, no data tables of its effects on cell viability or proliferation can be provided.

Neuroprotective Effects

An extensive search of scientific databases yields no studies or reports on the neuroprotective effects of this compound. Its potential to mitigate neuronal damage, reduce oxidative stress in the nervous system, or influence neurodegenerative disease pathways has not been investigated in any published research.

Enzyme Inhibition Studies

There are no published enzyme inhibition studies specifically involving this compound. While isonicotinic acid derivatives have been studied as inhibitors of various enzymes, the inhibitory activity and specificity of this particular compound against any enzyme target remain uninvestigated in the available scientific literature.

Preclinical Efficacy Studies

A comprehensive review of preclinical research indicates that no efficacy studies for this compound have been published. There is no available data from animal models or other preclinical systems that would provide insight into its potential therapeutic effects for any disease state.

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

No peer-reviewed articles or database entries were found that performed quantum mechanical calculations on Methyl 3-Amino-2,6-dichloroisonicotinate. Such studies are fundamental for understanding the electron distribution and energetic properties of a molecule.

There are no available studies that have applied Density Functional Theory (DFT) to calculate the optimized geometry, vibrational frequencies, or electronic properties of this compound. DFT is a cornerstone of modern computational chemistry for predicting molecular properties with a good balance of accuracy and computational cost.

A molecular orbital analysis, including the visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This analysis is vital for predicting chemical reactivity and the nature of electronic transitions.

The aromaticity of the pyridine (B92270) ring in this compound has not been quantified using computational indices such as Nucleus-Independent Chemical Shift (NICS), the Bird Index (LI), or the Delocalization Index (DI). These calculations provide insight into the electronic delocalization and stability of the ring system.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

There is no published research detailing molecular docking or molecular dynamics simulations involving this compound. These computational techniques are essential for predicting the binding affinity and interaction patterns of a molecule with a biological target, such as a protein or enzyme, and are a critical step in drug discovery processes.

Prediction of Spectroscopic Properties

While experimental spectroscopic data may exist, no theoretical studies aimed at predicting the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of this compound through computational methods were identified. Such predictions are valuable for interpreting experimental data and confirming molecular structures.

Conformational Analysis and Tautomerism

A formal computational study on the conformational landscape or potential tautomeric forms of this compound is not available in the scientific literature. Conformational analysis is key to understanding the three-dimensional shapes a molecule can adopt, which influences its physical properties and biological activity. Similarly, the study of tautomerism is crucial for molecules with labile protons, as different tautomers can exhibit distinct chemical behaviors.

Absence of Specific Computational Studies Hinders Mechanistic Elucidation of this compound

Despite a thorough search of scientific literature, no specific computational chemistry or theoretical studies focusing on the mechanistic insights of this compound could be identified. Consequently, the detailed analysis of its reaction mechanisms, transition states, and other computational parameters as outlined in the requested article structure cannot be provided at this time.

Computational modeling has become an indispensable tool in modern chemistry for elucidating complex reaction mechanisms at the molecular level. Techniques such as Density Functional Theory (DFT) and other quantum chemical methods allow researchers to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a deeper understanding of reaction pathways.

While computational studies have been conducted on structurally related compounds, such as other substituted pyridines or molecules with similar functional groups, a direct extrapolation of these findings to this compound would be speculative and scientifically unsound. The specific arrangement of the amino, chloro, and methyl ester groups on the isonicotinate (B8489971) ring system will uniquely influence its electronic structure and reactivity.

The absence of dedicated computational research on this compound means that key mechanistic questions remain unanswered. For instance, detailed insights into the nucleophilic substitution reactions at the chlorinated positions, the role of the amino group in directing reactivity, or the potential for intramolecular interactions that could influence reaction outcomes are not available in the published literature.

Therefore, a comprehensive and scientifically accurate article on the "Mechanistic Insights from Computational Modeling" for this compound cannot be generated until such research is conducted and published in peer-reviewed scientific journals.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis of Nitrogen Heterocyclesmdpi.comresearchgate.net

Chromatography is a fundamental technique for separating components of a mixture. For nitrogen-containing heterocyclic compounds (NHCs), which can be polar, various chromatographic methods are utilized to achieve effective separation from complex matrices. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the analysis of polar, non-volatile compounds. nih.gov For a substituted pyridine (B92270) derivative like Methyl 3-amino-2,6-dichloroisonicotinate, reversed-phase HPLC is a common approach. However, due to the polarity imparted by the amino group, challenges in retention on standard C18 columns can arise. mdpi.com Method optimization often involves careful selection of the mobile phase, including pH control and the use of buffers, to ensure adequate separation and peak shape. nih.gov The use of derivatization agents can also be employed to enhance detectability, particularly with fluorescence detectors, although this adds complexity to sample preparation. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Polar Aromatic Amines

ParameterTypical ConditionPurpose
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides a non-polar stationary phase for separation.
Mobile Phase Acetonitrile/Water with buffer (e.g., phosphate, formate)Controls retention and elution of the analyte.
Elution Mode Gradient or IsocraticGradient elution is often used for complex samples.
Flow Rate 0.8 - 1.2 mL/minInfluences analysis time and separation efficiency.
Column Temp. 25 - 40 °CAffects retention time and peak symmetry.
Detection UV (e.g., 225-254 nm) or FluorescenceUV detection is common for aromatic compounds.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nist.gov Direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often a necessary step to increase the compound's volatility and thermal stability. nist.govresearchgate.net Common derivatization strategies for compounds with amino groups include acylation or silylation, which mask the polar functional group. researchgate.netresearchgate.net Following derivatization, the resulting less polar and more volatile compound can be effectively separated on a suitable GC column and detected with high sensitivity using detectors like a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS). researchgate.net

For highly polar compounds that exhibit poor retention in conventional reversed-phase liquid chromatography, Mixed-Mode Liquid Chromatography (MMLC) offers a robust solution. researchgate.net This technique utilizes stationary phases with both reversed-phase (hydrophobic) and ion-exchange (electrostatic) characteristics. researchgate.net For an amino-substituted compound like this compound, which has a basic nitrogen atom, a mixed-mode column can provide enhanced retention through a combination of hydrophobic interactions and cation exchange with the stationary phase. researchgate.net This dual retention mechanism allows for better separation of polar analytes from complex sample matrices, such as environmental water samples. researchgate.net

Mass Spectrometry (MS) Coupled Techniquesresearchgate.netnih.gov

Mass spectrometry provides highly sensitive and specific detection, offering detailed information about the molecular weight and structure of analytes. When coupled with chromatographic separation, it represents one of the most powerful tools in modern analytical chemistry. longdom.org

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is a premier technique for the analysis of compounds like this compound. It combines the separation power of LC with the high sensitivity and selectivity of MS detection. scielo.org.zaresearchgate.net This method is particularly advantageous as it often does not require derivatization, simplifying sample preparation. lcms.cz Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound (C₇H₆Cl₂N₂O₂), this would provide confirmation of its molecular weight (approx. 221 g/mol ). calpaclab.com LC-MS methods can achieve very low limits of detection, making them suitable for trace-level analysis. scielo.org.zaresearchgate.net

Table 2: Typical LC-MS Parameters for Nitrogen Heterocycle Analysis

ParameterTypical SettingFunction
LC System UPLC/HPLCHigh-resolution separation of the analyte.
Ion Source Electrospray Ionization (ESI), Positive ModeGenerates charged ions from the analyte for MS detection.
Mass Analyzer Quadrupole, Time-of-Flight (TOF)Separates ions based on their mass-to-charge ratio.
Scan Mode Full Scan or Selected Ion Monitoring (SIM)Full scan provides a mass spectrum; SIM increases sensitivity for a target ion.
Interface Voltage 3.5 - 4.5 kVOptimizes the ionization process. scielo.org.za
Desolvation Temp. 200 - 250 °CAids in solvent evaporation and ion generation. scielo.org.za

High-Resolution Tandem Mass Spectrometry (HRMS/MS) provides unequivocal structural confirmation of an analyte. nih.govresearchgate.net This technique offers exceptional mass accuracy, often at sub-ppm levels, which allows for the confident determination of a compound's elemental composition. longdom.org In a tandem MS experiment (also known as MS/MS), a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented by collision with an inert gas. researchgate.netnih.gov The resulting product ions are then analyzed, creating a fragmentation pattern that serves as a structural fingerprint of the molecule. This fragmentation data is invaluable for distinguishing between isomers and confirming the identity of the compound with a very high degree of certainty. researchgate.netnih.gov

Spectrophotometric Methods

Spectrophotometric methods, which measure the absorption of light by a chemical compound at a specific wavelength, are a common analytical technique. However, based on an extensive search of scientific databases and literature, there is a notable lack of published studies detailing specific spectrophotometric methods for the direct quantitative analysis of this compound.

It is plausible that UV-Vis spectrophotometry could be used for preliminary characterization or for monitoring reaction kinetics during its synthesis, provided the compound possesses a suitable chromophore that absorbs light in the UV-Vis region and is free from interfering substances. The presence of the pyridine ring and amino and chloro substituents suggests that the compound would exhibit UV absorbance. However, without established and validated methods in the scientific literature, any application of spectrophotometry would require significant methods development, including determining the wavelength of maximum absorbance (λmax), establishing a calibration curve, and assessing potential interferences.

Method Validation and Performance Characteristics

Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. This involves evaluating several performance characteristics, such as detection limits, recovery, linearity, and precision.

Given the absence of specific spectrophotometric methods for this compound in the available literature, a data table of performance characteristics for such a method cannot be compiled.

For the related compound, Halauxifen-methyl, and its metabolites, extensive method validation data exists for LC-MS/MS methods. For instance, in validation studies for the determination of Halauxifen-methyl in water, the limit of detection (LOD) was established at 0.015 µg/L and the limit of quantitation (LOQ) at 0.05 µg/L. regulations.gov In these studies, mean recoveries were generally within the guideline requirements of 70-120%, with relative standard deviations (RSD) for precision being ≤20%. regulations.gov Similarly, a validated LC-MS/MS method for the determination of Halauxifen-methyl and its acid metabolite in soil demonstrated a validated LOQ of 0.0015 µg/kg. lgcstandards.com

These figures for a related compound highlight the typical performance characteristics that would need to be established for any new analytical method for this compound. However, it is crucial to reiterate that these values are not directly applicable to a spectrophotometric method for the specified compound. The development and validation of such a method would be a prerequisite for determining its specific performance characteristics.

Environmental Implications and Biotransformation

Environmental Occurrence and Distribution of Pyridine (B92270) Derivatives

Pyridine and its derivatives are introduced into the environment from various industrial and agricultural activities. tandfonline.comresearchgate.net They are components of agrochemicals, pharmaceuticals, and other industrial products, and can also be formed during the breakdown of natural materials. wikipedia.orgcdc.govnih.gov Their presence has been noted in soil, groundwater, and surface water, often as a result of their use as herbicides. nih.govnih.gov For instance, picloram (B1677784) has been detected in the groundwater of several states due to its high mobility and persistence. epa.govinvasive.org Similarly, clopyralid (B1669233) has the potential to be highly mobile and contaminate water resources, although extensive offsite movement has not always been documented. invasive.org The distribution of these compounds is influenced by their chemical properties, such as water solubility and adsorption characteristics, as well as environmental factors like soil type and climate. invasive.org Given that Methyl 3-Amino-2,6-dichloroisonicotinate is a halogenated pyridine derivative, its potential for environmental distribution warrants careful consideration, drawing parallels from compounds like aminopyralid (B1667105), which is known to be mobile and persistent in the environment. epa.gov

Abiotic Transformation Processes (e.g., Photochemical Transformations)

In addition to biodegradation, abiotic processes can contribute to the transformation of pyridine derivatives in the environment. tandfonline.comresearchgate.net Photochemical transformation, or photolysis, is a significant abiotic degradation pathway for some pyridine-based herbicides. tandfonline.comresearchgate.net For example, aminopyralid can undergo rapid photodegradation in shallow, clear water, with a half-life of approximately 0.6 days. epa.govmass.gov However, its photodegradation on soil surfaces is slower, with a reported half-life of about 72 days. mass.gov Picloram can also be degraded by sunlight on soil surfaces or in shallow aqueous solutions. invasive.orgumt.edu In contrast, clopyralid is not significantly degraded by sunlight. invasive.org The susceptibility of this compound to photolysis would depend on its specific light-absorbing properties.

Hydrolysis is another potential abiotic degradation pathway. However, many pyridine derivatives, including picloram and aminopyralid, are stable to hydrolysis under typical environmental conditions. epa.govepa.gov

Pyridine DerivativePhotodegradation PotentialHydrolysis Potential
AminopyralidRapid in clear, shallow water; slow on soilStable
PicloramOccurs on soil surfaces and in shallow waterStable
ClopyralidNot significantNot a major degradation pathway

Interaction with Environmental Surfaces (e.g., Soils and Sediments)

The interaction of pyridine derivatives with soils and sediments plays a crucial role in their environmental transport and bioavailability. tandfonline.comwikipedia.org Sorption to soil particles can reduce the concentration of the compound in the soil solution, thereby limiting its mobility and uptake by organisms. iastate.edu The extent of sorption is influenced by the chemical properties of the pyridine derivative and the characteristics of the soil, such as organic matter content, clay content, and pH. iastate.eduacs.org

Ionizable pyridine derivatives can interact with soil surfaces through various pH-dependent mechanisms, including partitioning to soil organic matter, cation exchange, and surface complexation. wikipedia.orgacs.org For instance, pyridine itself is a weak base and will exist predominantly as the pyridinium (B92312) cation in acidic soils, which can then be adsorbed to negatively charged clay and organic matter surfaces through cation exchange. nih.gov The sorption of pyridinecarboxylic acid herbicides like picloram and clopyralid is generally low, contributing to their high mobility in soil. invasive.orginvasive.org Aminopyralid is also weakly sorbed to soil. epa.gov The aromatic π-system of the pyridine ring can also participate in specific sorptive interactions with soil organic matter and mineral surfaces. nih.govacs.org Given the presence of an amino group and a carboxylic acid ester, the sorption behavior of this compound in soil is likely to be complex and pH-dependent.

Fate of Chloropyridines and Aminopyridines in the Environment

The environmental fate of "this compound" is primarily understood by examining the behavior of its core chemical structures: chloropyridines and aminopyridines. These classes of compounds are introduced into the environment through various industrial and agricultural activities. tandfonline.com Their persistence, transformation, and ultimate degradation are governed by a complex interplay of biotic and abiotic processes. tandfonline.com

Chlorinated pyridines, in particular, are noted for their potential persistence in the environment. For instance, o-chloropyridine, a related compound, has been reported to be an intermediate in the biotransformation of 2,3-dichloropyridine (B146566) in freshwater sediments under anaerobic conditions and was found to be persistent over a 6-month period. nih.gov It also resisted biodegradation in anoxic aquifer slurries for as long as 11 months. nih.gov The persistence of such compounds is a significant environmental concern, as it can lead to long-term exposure and potential adverse effects on ecosystems.

Aminopyridines, while also subject to environmental degradation, can exhibit slow breakdown rates. Studies on 2-aminopyridine (B139424) have shown that it degrades slowly in soil, with complete degradation taking longer than 96 days under both aerobic and anaerobic conditions. epa.gov In aquatic environments, 2-aminopyridine is not expected to adsorb significantly to suspended solids and sediment, and volatilization is not a major fate process. epa.gov However, it may be susceptible to photochemical degradation and slow biodegradation. epa.gov

The rate of degradation of pyridine derivatives is highly dependent on the nature and position of their substituents. tandfonline.comnih.gov Generally, the transformation rate follows an order where pyridine carboxylic acids are most readily transformed, followed by mono-hydroxypyridines, methylpyridines, aminopyridines, and finally, the more recalcitrant halogenated pyridines. nih.gov

Microbial activity is a primary driver in the degradation of these compounds. tandfonline.com Numerous bacteria capable of utilizing pyridines as a sole source of carbon and nitrogen have been isolated from soil and sludge. tandfonline.com These microorganisms employ various metabolic pathways to break down the pyridine ring. The degradation pathways can differ between organisms and are influenced by environmental conditions. nih.gov For many simple pyridine derivatives, degradation proceeds through pathways involving hydroxylated intermediates. tandfonline.com In some cases, the initial hydroxylation step unusually incorporates oxygen derived from water, a process that could potentially occur under anaerobic conditions. tandfonline.comnih.gov Other novel degradation mechanisms may involve initial reductive steps. tandfonline.com

The following table summarizes the persistence of some chloropyridine and aminopyridine-related compounds in the environment under different conditions.

The environmental conditions play a crucial role in the degradation rates of these compounds. Soil moisture, temperature, and organic matter content can significantly influence microbial activity and, consequently, the rate of biotransformation. nih.gov For example, the degradation of the organophosphate insecticide chlorpyrifos, which contains a chlorinated pyridine ring, is affected by soil moisture, with longer persistence observed in dry conditions compared to irrigated or flooded soils. researchgate.net

The biotransformation of chloropyridines and aminopyridines can lead to the formation of various intermediate metabolites. The identification of these metabolites is key to understanding the complete degradation pathway. nih.gov For instance, studies using 14C-labeled substrates have helped in elucidating the specific points of ring fission in heterocyclic compounds. nih.gov Advanced analytical techniques are crucial for isolating and characterizing these transient chemical species.

The following table presents a list of microorganisms that have been identified to degrade pyridine and its derivatives.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes for Complex Derivatives

The functionalization of pyridine (B92270) rings, particularly those with multiple substituents, is a cornerstone of modern synthetic chemistry. acs.orgnii.ac.jp Future research will likely focus on developing more efficient and selective methods to create complex derivatives from methyl 3-amino-2,6-dichloroisonicotinate. The presence of two chlorine atoms offers opportunities for selective C-C and C-N bond-forming reactions, such as Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions. researchgate.net These methods could be employed to introduce a wide array of aryl, heteroaryl, and alkyl groups, thereby generating libraries of novel compounds.

Synthetic StrategyPotential OutcomeKey Advantages
Cross-Coupling ReactionsIntroduction of diverse substituents (aryl, alkyl, etc.)High functional group tolerance, well-established methods
Amino Group DerivatizationFormation of amides, sulfonamides, ureasStraightforward reactions, allows for property modulation
Fused Ring SynthesisCreation of novel polycyclic heteroaromatic systemsAccess to unique and complex chemical space
Multi-Component ReactionsRapid generation of diverse compound librariesHigh efficiency, atom economy, reduced waste

Exploration of Untapped Biological Activities and Therapeutic Areas

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. nih.govlifechemicals.com Aminopyridine derivatives, in particular, have shown a vast array of biological and pharmacological effects, primarily by interacting with various enzymes and receptors. rsc.orgresearchgate.net Given this precedent, derivatives of this compound are prime candidates for screening against a wide range of therapeutic targets.

Future research should involve the synthesis of focused compound libraries based on this scaffold, followed by high-throughput screening to identify novel biological activities. Potential therapeutic areas to explore include:

Oncology: Many pyridine derivatives exhibit anticancer properties. rsc.org Derivatives could be evaluated as kinase inhibitors, cell cycle modulators, or for their cytotoxic effects against various cancer cell lines. benthamdirect.comnih.gov

Infectious Diseases: The pyridine motif is present in various antibacterial and antimicrobial agents. nih.govnih.gov Novel derivatives could be tested against a panel of pathogenic bacteria and fungi.

Neuroscience: Aminopyridines are known to act on ion channels. rsc.org This opens the door to exploring their potential in treating neurological disorders.

Inflammatory Diseases: Certain pyridine-containing compounds have demonstrated anti-inflammatory activity. acs.org

Bioisosteric replacement strategies, where the pyridine ring or its substituents are replaced with other functional groups to enhance biological activity or improve pharmacokinetic properties, could also be a fruitful area of investigation. researchgate.netrsc.orgchemrxiv.orgresearchgate.netmdpi.com

Therapeutic AreaPotential Molecular TargetRationale
OncologyKinases, Tubulin, DNAPyridine is a common scaffold in kinase inhibitors and other anticancer agents. rsc.orgnih.gov
Infectious DiseasesBacterial enzymes (e.g., DHFR), cell wall synthesisThe pyridine ring is a key component of many antibacterial compounds. nih.gov
NeuroscienceIon channels, neurotransmitter receptorsAminopyridines have known activity at voltage-gated potassium channels. rsc.org
InflammationCOX enzymes, cytokinesCertain pyridine derivatives possess anti-inflammatory properties. acs.org

Application in Materials Science and Catalysis

Pyridine-based ligands are widely used in coordination chemistry and have found applications in catalysis and materials science. alfachemic.comresearchgate.net The nitrogen atom in the pyridine ring and the exocyclic amino group of this compound can act as coordination sites for metal ions, making it a potential building block for metal-organic frameworks (MOFs), coordination polymers, and novel catalysts. researchgate.netnih.gov

In materials science, derivatives of this compound could be explored for their optical and electronic properties. The extended π-systems that can be generated through derivatization might lead to applications in organic light-emitting diodes (OLEDs), sensors, or as components of functional polymers.

In the realm of catalysis, metal complexes incorporating ligands derived from this compound could be investigated for their catalytic activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. alfachemic.comnih.gov The electronic properties of the pyridine ring can be tuned by modifying the substituents, which in turn can influence the catalytic activity of the corresponding metal complex.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govfrontiersin.orgdigitalchemistry.ai These computational tools can be leveraged to accelerate the exploration of the chemical space around this compound.

De Novo Design: Generative AI models can be trained on large datasets of known bioactive molecules to design novel compounds with desired properties. nih.gov Such models could be used to generate virtual libraries of derivatives of the title compound that are predicted to be active against specific biological targets.

Bioactivity Prediction: Machine learning models can be developed to predict the biological activity of new compounds based on their chemical structure. stanford.edugithub.comijcrt.orgnih.govresearchgate.net This can help prioritize which derivatives to synthesize and test, saving time and resources.

Property Prediction: AI can also be used to predict the physicochemical properties, metabolic stability, and potential toxicity of virtual compounds, further guiding the design of new molecules with improved drug-like characteristics.

By integrating AI and ML into the research workflow, scientists can more efficiently navigate the vast chemical space and identify promising candidates for further development.

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govrasayanjournal.co.in Future research on this compound and its derivatives should incorporate these principles.

This includes the development of synthetic methods that utilize greener solvents (e.g., water, ethanol), employ catalytic reagents instead of stoichiometric ones, and operate under milder reaction conditions. acs.orgresearchgate.net Microwave-assisted synthesis, for example, can often reduce reaction times and improve yields. nih.govresearchgate.net

Furthermore, exploring greener methods for halogenation and other functional group transformations can reduce the environmental impact of synthesizing both the parent compound and its derivatives. researchgate.netrsc.org The use of safer and more sustainable reagents for these transformations will be a key area of focus. rsc.org Adopting a green chemistry mindset from the outset will ensure that the future development of this chemical scaffold is both scientifically innovative and environmentally responsible.

Q & A

Q. What are the standard synthetic routes for Methyl 3-Amino-2,6-dichloroisonicotinate, and how are intermediates characterized?

this compound is typically synthesized via esterification of the corresponding carboxylic acid derivative under acidic or catalytic conditions. Common reagents include thionyl chloride (SOCl₂) or N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) for activating carboxyl groups . Intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns and high-performance liquid chromatography (HPLC) to assess purity. X-ray crystallography may resolve ambiguities in regiochemistry, as demonstrated for structurally similar methylated amino derivatives .

Q. How can researchers confirm the purity and structural integrity of this compound?

Purity is validated via melting point analysis (if crystalline), though thermal stability must first be confirmed using differential scanning calorimetry (DSC). Structural integrity is assessed using:

  • Mass spectrometry (MS): To verify molecular weight.
  • Fourier-transform infrared spectroscopy (FTIR): To identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
  • Elemental analysis: To confirm stoichiometry.
    For example, density measurements (1.4±0.1 g/cm³) and boiling point data (e.g., ~295°C for analogous difluoro derivatives) provide supplementary physical validation .

Q. What safety protocols are critical during handling and storage?

Key precautions include:

  • Personal protective equipment (PPE): Gloves, lab coats, and eye protection to prevent skin/eye contact.
  • Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to avoid hydrolysis or oxidation .
  • Ventilation: Use fume hoods to mitigate inhalation risks, as chlorinated isonicotinates may release HCl upon decomposition .

Advanced Research Questions

Q. How can reaction pathways involving this compound be optimized for regioselective functionalization?

Regioselectivity is influenced by steric and electronic factors. For example:

  • Electrophilic substitution: The amino group at position 3 directs electrophiles to positions 2 and 6, but steric hindrance from chlorine may favor para substitution.
  • Computational modeling: Density functional theory (DFT) calculations predict charge distribution and reactive sites, as shown in protonation studies of analogous methyl aminohexopyranosides .
    Experimental validation involves kinetic monitoring via UV-Vis spectroscopy and isolating intermediates using preparative HPLC .

Q. What methodologies address contradictions in stability data under varying pH conditions?

Stability studies should:

  • Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC or LC-MS over 24–72 hours.
  • Identify decomposition products: For instance, under acidic conditions, ester hydrolysis may yield 3-amino-2,6-dichloroisonicotinic acid, while alkaline conditions could promote dechlorination .
    Contradictions arise from solvent polarity or trace metal impurities; thus, control experiments under inert atmospheres (e.g., N₂) are critical .

Q. How can intermolecular interactions influence crystallization and polymorph formation?

Crystal lattice stabilization often involves:

  • Hydrogen-bond networks: N–H···O and C–H···O interactions dominate, as seen in methyl 3-amino-β-D-arabino-hexopyranoside structures .
  • Polymorph screening: Use solvent/antisolvent diffusion with varying polar solvents (e.g., ethanol vs. acetonitrile). X-ray powder diffraction (XRPD) distinguishes polymorphs, while thermal gravimetric analysis (TGA) assesses hydrate formation .

Q. What analytical strategies resolve spectral overlaps in complex reaction mixtures?

Advanced strategies include:

  • 2D NMR techniques: HSQC (heteronuclear single-quantum coherence) and COSY (correlation spectroscopy) to assign signals in crowded spectra.
  • Hyphenated techniques: LC-NMR or LC-MS for real-time monitoring of reaction intermediates.
    For example, tandem MS/MS can differentiate isobaric decomposition products .

Methodological Guidelines Table

Research Objective Recommended Techniques Key Parameters References
Synthetic optimizationEDC-mediated esterification, DFT modelingReaction yield, regioselectivity
Stability profilingAccelerated degradation studies (pH, T)Half-life, decomposition pathways
CrystallographySingle-crystal X-ray diffractionHydrogen-bond metrics, unit cell parameters
Purity assessmentHPLC-MS, elemental analysisRetention time, C/H/N/O percentages

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.